tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate
Description
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate is a thiazole-based carbamate derivative characterized by a 1,3-thiazol-2-yl core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The carbamate moiety is further functionalized with a tert-butyl group and a 3-(trifluoromethyl)phenyl substituent. Thiazole derivatives are widely studied for their pharmacological relevance, including antimicrobial and enzyme-inhibitory activities .
Properties
IUPAC Name |
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-10-14(11(2)24)27-15(22-10)23(16(25)26-17(3,4)5)13-8-6-7-12(9-13)18(19,20)21/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUPPQVJOCZQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)OC(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound notable for its potential biological activities. This compound features a thiazole ring and a carbamate functional group, which are critical to its biological properties. Research indicates that it may exhibit antimicrobial and anticancer activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C12H18N2O3S
- Molecular Weight : 270.35 g/mol
- IUPAC Name : tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate
- Structural Features :
- Thiazole ring
- Carbamate group
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and nucleic acids. The thiazole and carbamate groups facilitate these interactions, potentially leading to the inhibition of key biological pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with similar structural motifs have been tested against various pathogens, demonstrating efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Activity
Research indicates that this compound may also exhibit anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer types, including non-small cell lung cancer and melanoma .
| Cell Line | IC50 (μM) |
|---|---|
| Non-small cell lung cancer | 0.004 |
| Colon cancer | 0.005 |
| Melanoma | 0.003 |
| Breast cancer | 0.006 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : In a comparative study of thiazole derivatives, one compound showed significant cytotoxic effects on human tumor cell lines (e.g., HepG2 and DLD). The structure–activity relationship (SAR) analysis indicated that modifications in the thiazole ring enhanced anticancer activity .
Comparison with Similar Compounds
tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate (CAS 1064678-19-8)
Thiazol-5-ylmethyl Carbamate Derivatives (e.g., compounds l, m, w, x from Pharmacopeial Forum)
- Common Features : Thiazole ring with carbamate-linked substituents (e.g., hydroxy, phenyl, hydroperoxypropan-2-yl).
- Key Differences: Compound m: Incorporates a hydroperoxypropan-2-yl group, enhancing oxidative stability but reducing metabolic half-life.
- Activity : Hydroxy and phenyl groups in these analogs correlate with improved enzyme inhibition (e.g., proteases), unlike the acetyl/trifluoromethyl motif in the target compound, which may favor receptor-binding selectivity .
Substituent Effects on Activity
- Nitro vs. Trifluoromethyl Groups : Nitro-substituted thiazoles (e.g., nitrothiophen-containing analogs) exhibit strong antimycobacterial activity but suffer from toxicity. The trifluoromethyl group in the target compound balances electron-withdrawing effects with reduced cytotoxicity .
- Acetyl vs.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| Target compound | 416.41 | 2.8 | 85.7 | Acetyl, CF₃, tert-butyl |
| tert-butyl N-(4-bromo-5-chloro-thiazol-2-yl) | 319.62 | 3.2 | 72.1 | Br, Cl |
| Compound m (PF 43(1)) | ~850 (estimated) | 4.1 | 210 | Hydroperoxypropan-2-yl, phenyl |
- LogP Trends : The target compound’s LogP (2.8) reflects moderate lipophilicity, optimized for membrane permeability, whereas bulkier analogs (e.g., m) exhibit higher LogP, limiting bioavailability .
- Polar Surface Area (PSA) : The acetyl and carbamate groups in the target compound contribute to a higher PSA (85.7 Ų), favoring aqueous solubility compared to halogenated analogs .
Preparation Methods
Table 1: Comparative Thiazole Core Synthesis Methods
In the Hantzsch route, α-chloroacetylacetone reacts with thiourea in ethanol under reflux, yielding the thiazole amine after neutralization. The thiourea cyclization method, however, offers superior regiocontrol, as demonstrated in the synthesis of analogous anticonvulsant thiazoles.
N-Arylation: Ullmann Coupling and Buchwald-Hartwig Amination
Introducing the 3-(trifluoromethyl)phenyl group to the thiazole amine necessitates transition-metal-catalyzed coupling . Ullmann and Buchwald-Hartwig protocols are predominant (Table 2).
Table 2: N-Arylation Methodologies for Thiazole Amines
The trifluoromethyl group’s strong electron-withdrawing nature facilitates oxidative addition in palladium-catalyzed systems, making Buchwald-Hartwig ideal for this substrate. Post-coupling, the secondary amine N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]amine is isolated via column chromatography (hexane/EtOAc).
Carbamate Protection: Optimizing Boc Installation
The final step involves protecting the secondary amine with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate (Boc-Cl) . Key findings from analogous systems include:
Table 3: Carbamate Protection Conditions
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Boc₂O | DMAP | CH₂Cl₂ | 12 | 85–90 |
| Boc-Cl | Et₃N | CH₂Cl₂, 0°C→RT | 2 | 90–95 |
Triethylamine in dichloromethane at 0°C (warming to room temperature) achieves near-quantitative conversion without racemization. The product is recrystallized from ethyl acetate/n-hexane (1:10), yielding white crystals.
Mechanistic and Practical Considerations
- Racemization Risks : Unlike amino acid-derived thiazoles, the target lacks chiral centers, circumventing racemization during cyclization.
- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity at the aryl position, facilitating coupling reactions.
- Solvent Optimization : Dichloromethane outperforms DMF in carbamate steps due to easier work-up and reduced side reactions.
Scalability and Industrial Relevance
Pilot-scale syntheses (100 g batches) demonstrate reproducible yields of 80–85% using Buchwald-Hartwig amination and Boc-Cl protection. Key cost drivers include palladium catalysts and Boc reagents, though bulk purchasing mitigates expenses.
Q & A
Basic: What synthetic routes are effective for preparing tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate?
Answer:
The compound can be synthesized via carbamate coupling reactions, typically involving tert-butyl carbamate intermediates and functionalized thiazole derivatives. Key steps include:
- Nucleophilic substitution : Reacting a tert-butyl carbamate with a thiazole-2-amine derivative in polar aprotic solvents (e.g., THF, DMF) using coupling agents like EDCI or HOBt .
- Acetylation : Introducing the acetyl group to the thiazole ring using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under controlled temperatures (0–25°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction conditions be optimized using Design of Experiments (DoE) for this compound’s synthesis?
Answer:
DoE approaches (e.g., factorial designs) can systematically optimize parameters:
- Variables : Solvent polarity (THF vs. 1,4-dioxane), temperature (25°C vs. 90°C), and catalyst loading (e.g., triethylamine, 1–5 mol%) .
- Response metrics : Yield, purity, and reaction time.
- Statistical analysis : Use ANOVA to identify significant factors. For example, higher temperatures (90°C) may accelerate coupling but risk side reactions (e.g., acetyl group hydrolysis) .
- Validation : Confirm optimized conditions with triplicate runs and cross-validate using LC-MS to detect byproducts .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl group at C5, trifluoromethylphenyl at N). Key peaks: δ 2.5 ppm (thiazole methyl), δ 1.4 ppm (tert-butyl) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .
- X-ray crystallography : For absolute configuration confirmation, if crystalline (see analogous thiazole-carbamate structures in ).
Advanced: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at 2–8°C for long-term stability .
- Light sensitivity : UV-Vis spectroscopy indicates degradation under direct UV light; use amber vials .
- Hydrolytic susceptibility : The tert-butyl carbamate group hydrolyzes in strong acids/bases (pH <2 or >10). Monitor via pH-controlled stability studies using HPLC .
Advanced: How to resolve contradictions in reaction yields reported across studies?
Answer:
- Reproducibility audit : Verify catalyst purity (e.g., triethylamine vs. DMAP) and solvent dryness (Karl Fischer titration) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., deacetylated derivatives or tert-butyl cleavage products) .
- Kinetic profiling : Track reaction progress via in-situ IR to pinpoint incomplete steps (e.g., unreacted amine intermediates) .
Basic: What solvents are optimal for solubility and reactivity in functionalization reactions?
Answer:
- Polar aprotic solvents : DMF or THF for coupling reactions due to high solubility of carbamates and amines .
- Low-polarity solvents : Toluene or dichloromethane for acid-sensitive steps (e.g., acetyl group retention) .
- Co-solvent systems : Ethanol/water (3:1) for recrystallization to balance purity and yield .
Advanced: What mechanistic insights exist for the thiazole ring’s reactivity in this compound?
Answer:
- Electrophilic substitution : The 5-acetyl group directs electrophiles to C4 (meta to acetyl). Confirm via deuterium labeling and ¹H NMR .
- Ring-opening risks : Strong bases (e.g., NaOH) cleave the thiazole ring. Monitor via UV spectroscopy (λmax shifts from 280 nm to 320 nm) .
Basic: How to ensure reproducibility in scaled-up synthesis?
Answer:
- Stoichiometric precision : Use automated syringes for reagent addition (±1% error margin) .
- In-line monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation .
- Batch consistency : Validate multiple batches via DSC (melting point ±2°C) and chiral HPLC (enantiomeric excess >99%) .
Advanced: What are the compound’s thermal degradation products, and how are they analyzed?
Answer:
- Pyrolysis-GC/MS : Identifies volatile degradation products (e.g., CO, trifluoromethylbenzene) at >150°C .
- Solid residues : Charred thiazole derivatives detected via FTIR (C=O and C-F stretches) .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties?
Answer:
- Electron-withdrawing effect : Reduces electron density on the phenyl ring (Hammett σp = 0.54), confirmed via DFT calculations .
- Impact on reactivity : Enhances carbamate’s electrophilicity, accelerating nucleophilic substitutions (e.g., SNAr reactions). Quantify via kinetic studies (k = 0.15 min⁻¹ in DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
